3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-5-7-11(8-6-10)14-15(20-22-19-14)18-16(21)12-3-2-4-13(17)9-12/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFTWWPLBYZEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-(p-tolyl)-1,2,5-oxadiazole-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The aromatic rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different oxadiazole derivatives.
Scientific Research Applications
The biological activity of 3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has been explored in various studies:
- Antimicrobial Properties : The compound has shown promising results against various bacterial and fungal strains. For instance, studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa . The structure of the oxadiazole ring is believed to contribute to this biological activity by interacting with specific molecular targets in microbial cells.
- Anticancer Potential : Research has highlighted the potential of oxadiazole derivatives in cancer therapy. The compound's ability to inhibit certain enzymes involved in cancer progression makes it a candidate for further investigation as an anticancer agent . Its unique structure allows for interactions that could disrupt cancer cell proliferation.
- Mechanism of Action : The mechanism by which this compound exerts its effects involves interaction with proteins or enzymes that are crucial for microbial survival and cancer cell growth. The chlorinated aromatic ring enhances these interactions, potentially leading to altered biological activity .
Synthesis and Derivatives
The synthesis of this compound often involves multi-step organic reactions that yield various derivatives with enhanced biological properties. These derivatives are crucial for expanding the application range of the parent compound in pharmaceutical development .
Case Studies
Several case studies have documented the efficacy of this compound and its derivatives:
- Study on Antimicrobial Activity : A study conducted on synthesized oxadiazole derivatives demonstrated their effectiveness against multiple microbial strains. Compounds with lower minimum inhibitory concentration (MIC) values indicated strong potential as antimicrobial agents .
- Anticancer Research : Another significant study focused on the anticancer activities of substituted benzamides similar to this compound. Results showed that certain derivatives exhibited potent activity against resistant cancer cell lines .
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-(p-tolyl)benzamide: Lacks the oxadiazole ring, which may affect its reactivity and biological activity.
N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide: Lacks the chloro group, which may influence its chemical properties and applications.
Uniqueness
3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of both the chloro group and the oxadiazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Biological Activity
3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound notable for its unique structural features, including a benzothiophene core and an oxadiazole ring. Its molecular formula is C18H12ClN3O2S, with a molecular weight of 369.8 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development and biochemical research.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H12ClN3O2S |
| Molecular Weight | 369.8 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C18H12ClN3O2S/c1-10-6-8-11(9-7-10)15-17(22-24-21-15)20-18(23)16-14(19)12-4-2-3-5-13(12)25-16/h2-9H,1H3,(H,20,22,23) |
| InChI Key | OFRQTMVVKRMAKW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The oxadiazole ring and the benzothiophene core can interact with proteins or enzymes, leading to alterations in their activity. The chlorinated aromatic ring also plays a role in these interactions, contributing to the compound's overall biological effects.
Therapeutic Potential
Research indicates that this compound may act as a lead for developing new drugs targeting various diseases. Its ability to inhibit specific kinases and enzymes suggests potential applications in cancer therapy and other therapeutic areas. For instance, derivatives of similar structures have shown promising results against RET kinase activity, which is implicated in certain cancers .
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
- Kinase Inhibition : A study demonstrated that similar oxadiazole derivatives exhibited moderate to high potency against RET kinase in both molecular and cellular assays. This suggests that the oxadiazole moiety may confer significant inhibitory effects on kinase activity .
- Antitumor Effects : In clinical applications involving benzamide derivatives, antitumor effects were noted in patients treated with compounds exhibiting similar structural characteristics. Some patients showed prolonged survival rates when administered these compounds .
- Cell Proliferation Inhibition : Compounds structurally akin to this compound have been shown to inhibit cell proliferation driven by specific mutations in cancer cells. This highlights the potential for these compounds in targeted cancer therapies .
Q & A
Q. What are the standard synthetic routes for preparing 3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the 1,2,5-oxadiazole (oxadiazole) ring via cyclization of precursor amidoximes under acidic or thermal conditions .
- Step 2: Coupling the oxadiazole intermediate with a substituted benzoyl chloride. For example, 3-chlorobenzoyl chloride is reacted with the oxadiazole amine group in the presence of a base (e.g., triethylamine) to form the final benzamide .
- Purification: Column chromatography or recrystallization is used to isolate the compound. Yields range from 50–75% depending on reaction conditions.
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing oxadiazole and benzamide moieties .
- X-ray Crystallography: Resolves the 3D structure, including bond lengths (e.g., C–N in oxadiazole: ~1.30 Å) and dihedral angles between aromatic rings .
- Mass Spectrometry (MS): Validates molecular weight (e.g., observed [M+H]⁺ peaks matching theoretical values) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity: Use broth microdilution assays (e.g., MIC determination against Staphylococcus aureus or Escherichia coli) .
- Antitumor Potential: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition: Fluorometric assays targeting bacterial phosphopantetheinyl transferases (PPTases) due to structural analogs showing PPTase inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance oxadiazole ring formation efficiency?
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate cyclization .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to improve yields. Evidence suggests DMF increases reaction rates by stabilizing intermediates .
- Temperature Control: Gradual heating (80–120°C) prevents decomposition of thermally sensitive intermediates .
Q. How can researchers resolve contradictions in reported biological activity data?
- Purity Verification: Ensure >95% purity via HPLC and elemental analysis to rule out impurities affecting activity .
- Comparative Assays: Replicate studies across multiple cell lines or bacterial strains under standardized conditions .
- Structural Analog Testing: Compare activity of derivatives (e.g., varying substituents on the benzamide or oxadiazole) to identify critical pharmacophores .
Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound?
- Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the benzamide or oxadiazole rings .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PPTases or kinases .
- Biophysical Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target binding kinetics .
Q. How can low solubility in pharmacological assays be mitigated?
- Co-solvent Systems: Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles for improved bioavailability .
Data Contradiction Analysis
Q. How should conflicting crystallographic data on bond angles be addressed?
- Multi-laboratory Validation: Compare results from independent X-ray studies to identify systematic errors .
- DFT Calculations: Perform density functional theory (DFT) simulations to verify experimental bond angles and identify potential crystal packing effects .
Q. Why do antimicrobial activity results vary between Gram-positive and Gram-negative bacteria?
- Membrane Permeability: Gram-negative bacteria have an outer membrane that may limit compound entry. Use outer membrane permeabilizers (e.g., EDTA) in assays to test this hypothesis .
- Efflux Pump Activity: Assess susceptibility in bacterial strains with knocked-out efflux pumps (e.g., E. coli ΔAcrAB) .
Methodological Recommendations
Q. What analytical techniques are critical for stability studies?
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (acid/base), then monitor degradation via LC-MS .
- Kinetic Stability Assays: Track decomposition rates using ¹H NMR over time in buffered solutions (pH 4–9) .
Q. How to design a robust SAR study for optimizing antitumor activity?
- Library Synthesis: Prepare 10–20 derivatives with systematic modifications (e.g., halogen substitution, alkyl chain length) .
- High-Throughput Screening (HTS): Test all analogs against a panel of 50+ cancer cell lines (e.g., NCI-60) to identify selectivity patterns .
- Mechanistic Follow-Up: For active compounds, perform transcriptomic profiling (RNA-seq) to elucidate pathways affected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
